molecular formula C19H24N2O4 B10988775 methyl {1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate

methyl {1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate

Cat. No.: B10988775
M. Wt: 344.4 g/mol
InChI Key: GXPGGRIKWPZWAI-UHFFFAOYSA-N
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Description

Methyl {1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate is a complex organic compound that features an indole moiety, a piperidine ring, and an ester functional group. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate typically involves multiple steps, including the formation of the indole ring, the acetylation of the piperidine ring, and the esterification process. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst . The piperidine ring can be introduced through a nucleophilic substitution reaction, and the final esterification step can be achieved using methanol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the indole and piperidine moieties enhances its potential as a versatile compound in various applications .

Properties

Molecular Formula

C19H24N2O4

Molecular Weight

344.4 g/mol

IUPAC Name

methyl 2-[1-[2-(4-methoxyindol-1-yl)acetyl]piperidin-4-yl]acetate

InChI

InChI=1S/C19H24N2O4/c1-24-17-5-3-4-16-15(17)8-11-21(16)13-18(22)20-9-6-14(7-10-20)12-19(23)25-2/h3-5,8,11,14H,6-7,9-10,12-13H2,1-2H3

InChI Key

GXPGGRIKWPZWAI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CC(=O)N3CCC(CC3)CC(=O)OC

Origin of Product

United States

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